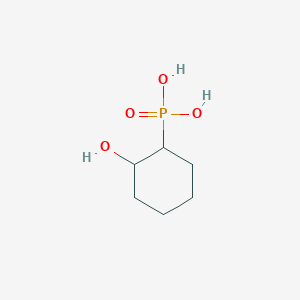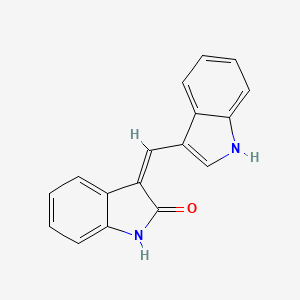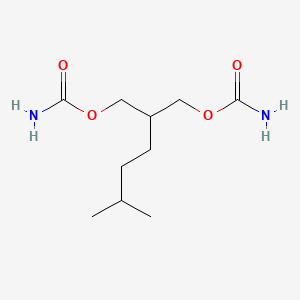
(2-Hydroxycyclohexyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxycyclohexyl)phosphonic acid is an organophosphorus compound characterized by a cyclohexane ring substituted with a hydroxyl group and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxycyclohexyl)phosphonic acid typically involves the reaction of cyclohexanone with a phosphorous reagent. One common method is the Michaelis-Arbuzov reaction, where cyclohexanone reacts with a trialkyl phosphite in the presence of a halogenating agent to form the desired phosphonic acid . Another method involves the addition of phosphorous acid to cyclohexene oxide under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs the McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxycyclohexyl)phosphonic acid undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted cyclohexyl phosphonic acids.
Scientific Research Applications
(2-Hydroxycyclohexyl)phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Hydroxycyclohexyl)phosphonic acid involves its interaction with biological molecules, particularly enzymes. The phosphonic acid group can mimic the phosphate group in biological systems, allowing it to act as a competitive inhibitor of enzymes that utilize phosphate esters as substrates . This interaction can disrupt normal enzyme function and lead to various biological effects.
Comparison with Similar Compounds
- (2-Hydroxyethyl)phosphonic acid
- (2-Hydroxypropyl)phosphonic acid
- (2-Hydroxybutyl)phosphonic acid
Comparison: (2-Hydroxycyclohexyl)phosphonic acid is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to its linear counterparts. This structural difference can influence its reactivity and interaction with biological molecules, making it a valuable compound for specific applications .
Properties
CAS No. |
550299-56-4 |
|---|---|
Molecular Formula |
C6H13O4P |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
(2-hydroxycyclohexyl)phosphonic acid |
InChI |
InChI=1S/C6H13O4P/c7-5-3-1-2-4-6(5)11(8,9)10/h5-7H,1-4H2,(H2,8,9,10) |
InChI Key |
UYKPJZCJGSRCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14157592.png)




![3-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B14157638.png)

![2-[Bis(2-sulfanylethyl)amino]ethanethiol](/img/structure/B14157660.png)

![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)


![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)
